molecular formula C8H8ClNO2 B1317110 Methyl 2-chloro-6-methylnicotinate CAS No. 53277-47-7

Methyl 2-chloro-6-methylnicotinate

Cat. No. B1317110
CAS RN: 53277-47-7
M. Wt: 185.61 g/mol
InChI Key: SHKDOGHJQHIIRD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylnicotinate is a chemical compound with the CAS Number: 53277-47-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-6-methylnicotinate . The compound is typically stored at room temperature in an inert atmosphere . It is available in a white to yellow solid or liquid form .


Molecular Structure Analysis

The InChI code for Methyl 2-chloro-6-methylnicotinate is 1S/C8H8ClNO2/c1-5-3-4-6 (7 (9)10-5)8 (11)12-2/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 2-chloro-6-methylnicotinate is a solid at room temperature . It has a molecular weight of 185.61 . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

1. Supramolecular Assembly in Silver Coordination Compounds

  • Methyl 2-chloro-6-methylnicotinate was used in the study of silver(I) coordination compounds. This research highlighted the variable structures that result from the assembly of similar ligands in coordination polymers, hydrogen-bonded coordination dimers, and linear structures. This study is significant for understanding hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties and metal ions (Aakeröy & Beatty, 1999).

2. Synthesis of AZD1283, a P2Y12 Receptor Antagonist

  • The compound was involved in the synthesis of AZD1283, a P2Y12 receptor antagonist, demonstrating its relevance in the development of pharmaceuticals. This research included the development and scaling up of the synthesis process to support preclinical and clinical studies (Andersen et al., 2013).

3. Study of Radical and Organometallic Methylation

  • Methyl 2-chloro-6-methylnicotinate was investigated in the context of the methylation of nicotine and nicotine N-oxide. This research is pivotal in understanding the chemical processes involving methylation in organic compounds (Secor, Chavdarian, & Seeman, 1981).

4. Development of an Efficient Synthetic Route for P2Y12 Antagonists

  • The compound played a role in improving the synthesis route for key intermediates in the preparation of P2Y12 antagonists. This improved the overall process yield significantly, which is crucial for the efficient production of pharmaceuticals (Bell et al., 2012).

5. Antibacterial Studies of Transition Metal Complexes

  • Methyl 2-chloro-6-methylnicotinate was used in the preparation and antibacterial screening of transition metal complexes. These complexes showed potential antibacterial activity against various bacterial strains (Verma & Bhojak, 2018).

6. Biotransformation of Heterocyclic Carboxylic Acids

  • This compound was studied in the biotransformation of heterocyclic carboxylic acids, showcasing the ability to produce a series of hydroxylated derivatives. This research is significant in the field of microbial production of chemically diverse compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

7. Photodegradation of Commercial Dyes

  • The compound was used in the study of the photodegradation of dyes like Methyl Orange and Rhodamine 6G, providing insights into the photocatalytic processes and their efficiency in different conditions (Kansal, Singh, & Sud, 2007).

8. Synthesis of Neurotropic Agents

  • Involved in the synthesis of neurotropic agents, specifically in the creation of 2-substituted methanoisoindoles, indicating its application in the synthesis of compounds with potential biological activity (Lebedev et al., 1981).

9. Magnetic Properties in Metal Ion Coordination

  • This compound was used in the study of the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions. This research provides insights into the structural diversity and magnetic properties of such compounds (Razquin-Bobillo et al., 2022).

10. Stability and Applications in Skin Inflammation Studies

  • Methyl 2-chloro-6-methylnicotinate was investigated for its stability in solutions and its application in inducing skin inflammation, which is crucial for understanding its use in clinical applications and studies (Ross & Katzman, 2008).

Safety And Hazards

Methyl 2-chloro-6-methylnicotinate is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation. The precautionary statements are P261-P280-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 2-chloro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKDOGHJQHIIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516619
Record name Methyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methylnicotinate

CAS RN

53277-47-7
Record name Methyl 2-chloro-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-nicotinic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-methyl-nicotinic acid (3.58 g, 20.86 mmol) was dissolved in DMF (34 mL). MeI (5.8 mL, 93.88 mmol) and K2CO3(7.78 g, 56.33 mmol) were added thereto, and the mixture was stirred at room temperature for 2 hours. The reactant was distilled under reduced pressure to remove the solvent and extracted with EtOAc. The organic layer was dried with MgSO4, filtered and concentrated under reduced pressure. The obtained residue was purified by column chromatography (eluent EtOAc/Hex=1/2) to obtain the title compound (3.68 g, 94%).
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-6-methylnicotinic acid (5.3 g, 30.8 mmol) in dichloromethane (100 ml) at 0° C. were added DMF (1 ml) and oxalyl chloride (3.2 ml, 36.9 mmol). The mixture was allowed to warmn to room temperature and stirred for 5 h. The solvents were removed in vacuo and the residue was dissolved in dichloromethane (50 ml) and methanol (50 ml). The mixture was stirred at room temperature for 18 h and then concentrated in vacuo. The residue was dissolved in chloroform, washed with saturated sodium bicarbonate solution and brine, dried over MgSO4, and concentrated in vacuo to give a brown oil; yield 5.70 g (100%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-6-methylnicotinic acid (25.0 g) was suspended in a mixed solvent of dimethylformamide (100 mL) and chloroform (100 mL), and to this suspension were added dimethylaminopyridine (21.3 g) and methanol (4.67 g). Finally, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (WSC) hydrochloride (33.5 g) was added to the mixture, followed by stirring at room temperature for 6 hours. After the reaction mixture was concentrated, ethyl acetate (300 mL) was added thereto. The mixture was washed successively with water, 10% ammonium chloride, water, and saturated brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:4, v/v) to give the title compound (24.6 g) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
solvent
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To the solution of 2-chloro-6-methylnicotinic acid (5 g, 29.1 mmol) in CH2Cl2 (40 mL) was added oxalyl dichloride (8.1 g, 63.8 mmol) at 0° C. and the reaction mixture was stirred for 2 h. The mixture was concentrated and 40 mL of methanol was then added at 0° C. and the reaction mixture was stirred at RT for 12 h. The mixture was then concentrated in vacuo and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to provide methyl 2-chloro-6-methylnicotinate that is used without further purification as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A 2 M ether solution of (trimethylsilyl)diazomethane (30 mL, 60.0 mmol) was added to a solution of 2-chloro-6-methylnicotinic acid (8 g, 45.2 mmol) in THF (100 mL) and MeOH (25 mL) in a room temperature water bath. After 30 min, HOAc (2 mL) was added. The mixture was concentrated and purified by silica gel chromatography, eluting with 0-20% EtOAc in hexanes, to give methyl 2-chloro-6-methylnicotinate as colorless oil (7.77 g, 93% yield). MS (ES+) m/z: 186 (M+H); LC retention time: 2.64 min (analytical HPLC Method A).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AP Krapcho, TP Gilmor - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
… Treatment of methyl 2-chloro-6-methylnicotinate (3b)with 2a in a similar manner led to methyl 2-benzyl-6-mefhylnicotinale (4f). The coupling of 2-chloro-3-acetylpyridine (5) with benzyl …
Number of citations: 9 onlinelibrary.wiley.com
AA Santilli, AC Scotese, RF Bauer… - Journal of medicinal …, 1987 - ACS Publications
The syntheses of 2-oxo-1, 8-naphthyridine-3-carboxylic acid derivatives having potent gastric antisecretory properties in the pyloric-ligated (Shay) rat model are described. Twoof the …
Number of citations: 88 pubs.acs.org
H Qin, A Wei, Y Wang, L Wang, H Xu, Y Zhan… - European Journal of …, 2023 - Elsevier
… The designed nicotinamide derivatives were prepared from methyl 2-chloro-6-methylnicotinate. After the S N Ar reactions of 9 with the selected amines, the intermediates 10–12 were …
Number of citations: 3 www.sciencedirect.com
A Srikanth, S Sarveswari, V Vijayakumar… - Medicinal Chemistry …, 2015 - Springer
… Methyl 2-methoxy-6-methylnicotinate (1) was synthesized, using methyl 2-chloro-6-methylnicotinate in methanol in the presence of sodium methoxide, which in turn was converted into …
Number of citations: 7 link.springer.com
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
WB Wright Jr, AS Tomcufcik, PS Chan… - Journal of medicinal …, 1987 - ACS Publications
The quinazolinedione, quinazolinone, and 1, 2, 3-benzotriazinone title compounds were prepared as analogues of N-[(l/f-imidazol-l-yl) alkyl]-lH-isoindole-l, 3 (2fí)-diones which were the …
Number of citations: 53 pubs.acs.org
SA Shuler - 2017 - search.proquest.com
The main objective of this thesis is centered around the identification of novel amide electrophiles for the development of aza-Heck-type reactions. This has been applied to the …
Number of citations: 3 search.proquest.com

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